molecular formula C3H4Cl3F B3358693 1-FLUORO-1,1,3-TRICHLOROPROPANE CAS No. 818-99-5

1-FLUORO-1,1,3-TRICHLOROPROPANE

Cat. No.: B3358693
CAS No.: 818-99-5
M. Wt: 165.42 g/mol
InChI Key: UQIKKIADJVUSNI-UHFFFAOYSA-N
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Description

1-FLUORO-1,1,3-TRICHLOROPROPANE is a useful research compound. Its molecular formula is C3H4Cl3F and its molecular weight is 165.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-trichloro-1-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3F/c4-2-1-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIKKIADJVUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382175
Record name 1,1,3-trichloro-1-fluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-99-5
Record name 1,1,3-trichloro-1-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stability of HCFC-251 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the isomers of the hydrochlorofluorocarbon (HCFC) designated as HCFC-251. The content herein is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular architecture of these compounds and the intrinsic factors governing their chemical stability. We will delve into the nuances of their structural diversity, the energetic factors that dictate their reactivity, and the modern computational methodologies employed to predict their behavior.

The Isomeric Landscape of Dichlorotrifluoropropane (C₃H₃Cl₂F₃)

The designation HCFC-251 refers to the various structural isomers of dichlorotrifluoropropane, each sharing the same molecular formula (C₃H₃Cl₂F₃) but differing in the arrangement of their constituent atoms. Understanding this isomeric diversity is the first step in comprehending their distinct physical and chemical properties.

Systematic Identification and Nomenclature of HCFC-251 Isomers

The propane backbone allows for a considerable number of structural isomers when substituted with two chlorine and three fluorine atoms. A systematic approach to their identification involves considering the possible substitution patterns on the three carbon atoms. Below is a comprehensive list of the constitutional isomers of dichlorotrifluoropropane:

  • 1,1-dichloro-2,2,3-trifluoropropane

  • 1,2-dichloro-1,1,2-trifluoropropane

  • 1,3-dichloro-1,1,2-trifluoropropane

  • 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db)[1][2]

  • 1,1-dichloro-1,2,3-trifluoropropane

  • 1,2-dichloro-1,2,3-trifluoropropane

  • 1,3-dichloro-1,2,3-trifluoropropane

  • 2,2-dichloro-1,1,1-trifluoropropane (HCFC-251aa or HCFC-243ab)[3]

  • 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa)

  • 1,1-dichloro-2,3,3-trifluoropropane

  • 1,2-dichloro-1,3,3-trifluoropropane

  • 1,3-dichloro-1,1,3-trifluoropropane (HCFC-243fb)[4]

It is important to note that the nomenclature can sometimes be ambiguous in technical literature. The "HCFC-xyz" designation provides information about the number of carbon, hydrogen, and fluorine atoms, but does not uniquely identify the isomer. Therefore, relying on the systematic IUPAC name is crucial for clarity.

Visualizing the Structural Diversity

The spatial arrangement of atoms significantly influences the physical and chemical properties of each isomer. The following Graphviz diagrams illustrate the chemical structures of a selection of HCFC-251 isomers.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Predicted Properties Isomer_Structure Isomer Structure (3D Coordinates) DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G*) Isomer_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Finds lowest energy conformation Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirms minimum energy structure and calculates vibrational frequencies BDE Bond Dissociation Energies Geometry_Optimization->BDE Reaction_Pathways Reaction Pathways & Activation Energies Geometry_Optimization->Reaction_Pathways Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Frequency_Calculation->Thermodynamic_Properties

Caption: A generalized workflow for computational stability analysis.

Step-by-Step Protocol for Computational Stability Analysis

The following protocol outlines a general approach for assessing the stability of HCFC-251 isomers using computational methods:

  • Structure Generation: Generate the 3D coordinates for each HCFC-251 isomer. This can be done using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Stability Determination: The relative stability of the isomers can be determined by comparing their calculated total electronic energies or Gibbs free energies. The isomer with the lowest energy is the most thermodynamically stable.

  • Bond Dissociation Energy (BDE) Calculation: To assess the strength of specific bonds, the BDE can be calculated by computing the energy difference between the parent molecule and the two radical fragments formed upon bond cleavage.

  • Reaction Pathway Analysis: To investigate thermal decomposition pathways, transition state theory can be employed. This involves locating the transition state structure for a particular reaction (e.g., HCl elimination) and calculating the activation energy barrier. A lower activation energy indicates a more facile reaction and lower thermal stability.

Conclusion and Future Outlook

The chemical structure and stability of HCFC-251 isomers are complex and multifaceted topics with significant implications for their industrial application and environmental impact. This guide has provided a foundational understanding of the isomeric diversity of dichlorotrifluoropropane and the key principles that govern their stability.

While experimental data on all isomers is scarce, computational chemistry offers a powerful and predictive approach to fill these knowledge gaps. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of the structure-stability relationships within this class of compounds. This knowledge is crucial for the rational design of next-generation chemicals with tailored properties and minimal environmental consequences. As computational resources continue to grow in power and accessibility, we can expect an even more detailed and accurate picture of the chemical landscape of HCFCs and their alternatives to emerge.

References

  • University of California, Irvine. (n.d.). HCFC-243db. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

  • Fluorocarbons.org. (n.d.). Atmospheric Lifetimes. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-3,3,3-trifluoropropane-2,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,1,3-trifluoropropane. Retrieved from [Link]

  • Papanastasiou, D. K., et al. (2018). An Evaluation of C1-C3 Hydrochlorofluorocarbon (HCFC) Metrics: Lifetimes, Ozone Depletion Potentials, Radiative Efficiencies, and Global Warming Potentials. Atmospheric Chemistry and Physics, 18(21), 15847-15863.
  • NIST. (n.d.). Propane, 2,3-dichloro-1,1,1-trifluoro-. Retrieved from [Link]

  • IPCC. (2001). Climate Change 2001: The Scientific Basis.
  • Sustainability Directory. (2025). What Is the Typical Atmospheric Lifetime of Common CFCs?. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 5 constitutional isomers of molecular formula C3H3Cl.... Retrieved from [Link]

  • Purdue University. (n.d.). The Development Of Calculation Techniques For HFC Blend – Oil Behavior. Retrieved from [Link]

  • ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
  • PubChem. (n.d.). 1,2-Dichloro-3,3,3-trifluoropropene. Retrieved from [Link]

  • PNUD. (n.d.). Refrigerant Blends: Calculating Ozone Depleting Potentials (ODP). Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

  • Thermophysicalproperty.com. (n.d.). Fluid Property Calculator. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Thermophysical Properties of HFC-32, HFC-125 and HFC-32/ZiFC-125. Retrieved from [Link]

  • Sustainability Directory. (2025). What Is the Atmospheric Lifetime of Typical CFCs?. Retrieved from [Link]

  • Nature.com. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2.... Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2024). Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs). Retrieved from [Link]

  • arXiv. (2021). [2109.03981] Probing the low-energy landscape of Cu13 nanoclusters: a story of chirality and temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Atmospheric lifetimes, global emissions, ozone depletion potentials,... | Download Table. Retrieved from [Link]

  • ResearchGate. (2010). Computational study on the energies and structures of the [H, Si, N, C, S] isomers. Retrieved from [Link]

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  • Cengage. (n.d.). Bond Dissociation Energies. Retrieved from [Link]

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Sources

1,1,3-trichloro-1-fluoropropane physical properties data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 818-99-5 | Formula:


 | Molecular Weight:  165.42  g/mol [1][2][3]

Executive Summary

1,1,3-Trichloro-1-fluoropropane (often categorized within the HCFC-251 series) serves as a critical halogenated building block in the synthesis of fluorinated agrochemicals and pharmaceutical intermediates.[1] Its value lies in its bifunctional reactivity : the molecule possesses a labile primary alkyl chloride at the C3 position—ideal for nucleophilic substitution (


)—and a chemically distinct gem-dichloro-fluoro motif at C1, which provides metabolic stability and lipophilicity to downstream scaffolds.[1]

This guide details the physicochemical profile, handling protocols, and synthetic utility of 1,1,3-trichloro-1-fluoropropane, designed for researchers requiring high-purity functionalization of fluorinated alkyl chains.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is characterized by a three-carbon chain with asymmetric halogenation.[1] The high electronegativity of the fluorine atom at C1 creates a significant dipole, influencing the reactivity of the adjacent C-Cl bonds.[1]

AttributeDetail
IUPAC Name 1,1,3-trichloro-1-fluoropropane
CAS Registry Number 818-99-5
SMILES C(CCl)C(F)(Cl)Cl
InChI Key UQIKKIADJVUSNI-UHFFFAOYSA-N
Structural Class Hydrochlorofluorocarbon (HCFC); Telomer
Stereochemical & Electronic Considerations[1][6]
  • C1 Position (

    
    ):  The fluorine atom induces a strong inductive effect (-I), shortening the C-Cl bonds and rendering this center resistant to standard nucleophilic attack.[1] It acts as a "masked" acid fluoride or difluoromethylene equivalent under specific reductive conditions.[1]
    
  • C3 Position (

    
    ):  A classic primary alkyl chloride.[1] The electron-withdrawing effect of the C1 group is dampened by the ethylene spacer, making C3 the primary site for derivatization.[1]
    

Physicochemical Profile

The following data represents experimental values where available, supplemented by consensus computational models for predictive properties.

Table 1: Physical Properties Data[1][7]
PropertyValueUnitNote/Condition
Physical State Liquid-Colorless to pale yellow
Boiling Point 119.0°C@ 760 mmHg [1]
Density 1.405g/cm³@ 20°C [1]
Refractive Index (

)
1.433-@ 20°C [1]
Flash Point 28.6°CFlammable [1]
Vapor Pressure ~15mmHg@ 25°C (Predicted)
LogP (Octanol/Water) 2.72-Lipophilic [1]
Surface Tension 30.5dyne/cmPredicted
Enthalpy of Vaporization 37.5kJ/molPredicted

Scientist's Note: The boiling point (119°C) allows for purification via fractional distillation at atmospheric pressure, but vacuum distillation (e.g., 20-30 mmHg) is recommended to minimize thermal degradation and HCl elimination, which can corrode stainless steel equipment.[1]

Synthetic Utility & Reactivity[1][6]

The synthesis of 1,1,3-trichloro-1-fluoropropane typically proceeds via the radical telomerization of trichlorofluoromethane (Freon-11) with ethylene.[1] This process is catalyzed by redox-active metals (Cu, Fe) or radical initiators.[1]

Reactivity Hierarchy
  • Nucleophilic Substitution (

    
    ):  Occurs exclusively at C3.[1]
    
    • Reaction:

      
      
      
  • Reductive Dechlorination: Occurs at C1.[1]

    • Reaction: Zinc/Acid reduction can convert the

      
       group into a vinyl fluoride moiety (
      
      
      
      ) or a chlorofluorovinyl group.[1]
  • Dehydrochlorination (Elimination):

    • Base-mediated elimination typically removes HCl from C2-C3 first, or C1-C2 depending on base bulk, leading to fluorinated propenes.[1]

Visualization: Reactivity Pathways[1]

ReactivityPathways Figure 1: Divergent reactivity profile of 1,1,3-trichloro-1-fluoropropane. Start 1,1,3-trichloro-1-fluoropropane (C3H4Cl3F) Prod_SN2 Functionalized Fluoropropane (Nu-CH2-CH2-CCl2F) (via SN2 at C3) Start->Prod_SN2 + Nucleophile (NaCN, Amines) Solvent: DMF/DMSO Prod_Elim 1,1-dichloro-1-fluoro-prop-2-ene (CCl2F-CH=CH2) (Elimination) Start->Prod_Elim + Strong Base (KOtBu) - HCl Prod_Red 1-chloro-1-fluoro-prop-1-ene (via Reductive Dechlorination) Start->Prod_Red + Zn/AcOH Reductive Elimination

[1]

Handling, Safety & Environmental (HSE)[1]

Critical Hazards[1]
  • Flammability: With a flash point of 28.6°C, this compound is a Class IC Flammable Liquid .[1] Ground all glassware and use spark-proof equipment.[1]

  • Inhalation Toxicity: Halogenated propanes can cause central nervous system depression and cardiac sensitization (arrhythmia) at high concentrations.[1]

  • Corrosivity: Hydrolysis yields HF and HCl.[1] Store in PTFE or fluoropolymer-lined containers if long-term storage is required; glass is acceptable for anhydrous short-term use.[1]

Storage Protocol
  • Temperature: 2–8°C (Refrigerated) recommended to inhibit slow elimination of HCl.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Stabilizers: Commercial grades may contain trace epoxides (e.g., 1,2-epoxybutane) as acid scavengers.[1]

Experimental Protocol: Purification & Characterization

Objective: Isolate high-purity (>98%) 1,1,3-trichloro-1-fluoropropane from a crude telomerization mixture.

Materials
  • Crude reaction mixture (containing unreacted Freon-11, telomers

    
    ).[1]
    
  • Vigreux column (30 cm) or Spinning Band Distillation column (for high purity).

  • Vacuum pump with cold trap (-78°C).[1]

  • 
     wash solution.
    
Workflow
  • Quench & Wash:

    • Wash crude organic layer with ice-cold saturated

      
       to neutralize dissolved acid catalysts (
      
      
      
      ).[1]
    • Wash with brine, dry over anhydrous

      
      . Filter.
      
  • Fractional Distillation:

    • Setup distillation apparatus with a vacuum regulator.

    • Fraction 1 (Fore-run): Collect volatiles boiling < 40°C (mostly unreacted

      
      ).
      
    • Fraction 2 (Product): Collect fraction boiling at 118–120°C (at 760 mmHg) or ~55°C at 40 mmHg .

    • Note: The

      
       telomer (pentachlorofluoropentane) will boil significantly higher.
      
  • Validation (GC-MS/NMR):

    • GC-MS: Look for molecular ion peaks (cluster around m/z 164/166/168 due to Cl isotopes).

    • 1H NMR (

      
      ):  Expect a triplet at 
      
      
      
      ppm (
      
      
      ) and a multiplet at
      
      
      ppm (
      
      
      ).[1]
    • 19F NMR: Singlet (or triplet of triplets if high res) around

      
       to 
      
      
      
      ppm (relative to
      
      
      ).[1]
Visualization: Purification Logic

Purification Figure 2: Purification workflow for isolation of 1,1,3-trichloro-1-fluoropropane. Raw Crude Reaction Mixture (Cat. + CCl3F + Product + Oligomers) Wash Aq. NaHCO3 Wash (Remove Acid/Catalyst) Raw->Wash Dry Drying (MgSO4) & Filtration Wash->Dry Distill Fractional Distillation (Atmospheric or Reduced Pressure) Dry->Distill F1 Fraction 1: <40°C (Recycle CCl3F) Distill->F1 F2 Fraction 2: 118-120°C Target: 1,1,3-trichloro-1-fluoropropane Distill->F2 F3 Residue: >130°C (Oligomers n=2+) Distill->F3

References

  • ChemSrc. (2025).[1][3] 1-Fluoro-1,1,3-trichloropropane Physical Properties and MSDS Data. Retrieved from [Link]

  • PubChem. (2025).[1][2][4][5] Compound Summary: 1,1,3-Trichloro-1-fluoropropane (CID 2782620).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

reactivity of primary vs tertiary halides in fluoropropanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Primary vs. Tertiary Halides in Fluoropropanes

Abstract

The introduction of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the reactivity of these fluorinated building blocks is paramount for their effective utilization. This technical guide provides a comprehensive analysis of the competing reaction pathways for primary and tertiary halides situated on a fluoropropane backbone. We will dissect the nuanced interplay of steric hindrance, substrate structure, and the powerful electronic effects of the fluorine substituent to elucidate the factors governing nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding and practical guidance for synthesis involving fluorinated alkanes.

Foundational Principles: A Dichotomy in Reactivity

The reactivity of alkyl halides is fundamentally governed by two competing pathways: substitution and elimination. The structure of the alkyl halide—specifically, whether the halogen is attached to a primary, secondary, or tertiary carbon—is the single most important factor in determining which mechanism will prevail.[1]

Nucleophilic Substitution Mechanisms

Nucleophilic substitution involves the replacement of a leaving group (the halide) by an electron-rich nucleophile.[2]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This mechanism occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[3][4] Its rate is dependent on the concentration of both the substrate and the nucleophile.[5][6] The key determinant for an Sₙ2 reaction is steric accessibility; therefore, it is strongly favored for primary and methyl halides and heavily disfavored for sterically hindered tertiary halides.[4][7]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[5][8] This is followed by a rapid attack of the nucleophile on the carbocation. The Sₙ1 mechanism's rate depends only on the substrate concentration and is favored for tertiary halides because they form the most stable carbocations.[6][9][10]

Elimination Mechanisms

In elimination reactions, a base removes a proton from a carbon adjacent (β-position) to the leaving group, resulting in the formation of an alkene.[11][12]

  • E2 (Bimolecular Elimination): Similar to Sₙ2, the E2 reaction is a single, concerted process where the base abstracts a β-proton simultaneously as the leaving group departs and a π-bond forms.[12] The rate is dependent on both the substrate and the base. The rate of E2 reactions increases with the substitution of the alkyl halide (tertiary > secondary > primary), as this leads to a more stable, more substituted alkene product according to Zaitsev's rule.

  • E1 (Unimolecular Elimination): The E1 mechanism shares the same first step as the Sₙ1 reaction: the formation of a carbocation intermediate.[13] In the second step, a weak base removes a β-proton to form the alkene. E1 reactions often compete with Sₙ1 reactions and are also favored by substrates that can form stable carbocations, such as tertiary halides.

G sub Alkyl Halide sn2_node SN2 Pathway sub->sn2_node [Nu:⁻] sn1_int Carbocation Intermediate sub->sn1_int Slow e2_node E2 Pathway sub->e2_node [Base:⁻] sn2_char • Concerted (1 step) • Bimolecular Rate • Prefers 1° Halides • Strong Nucleophile sn2_node->sn2_char sn1_node SN1 Pathway sn1_char • Stepwise (2 steps) • Unimolecular Rate • Prefers 3° Halides • Weak Nucleophile sn1_node->sn1_char sn1_int->sn1_node Fast, [Nu:⁻] e1_node E1 Pathway sn1_int->e1_node Fast, [Base:⁻] e2_char • Concerted (1 step) • Bimolecular Rate • Prefers 3° Halides • Strong, Bulky Base e2_node->e2_char e1_char • Stepwise (2 steps) • Unimolecular Rate • Prefers 3° Halides • Weak Base e1_node->e1_char

Figure 1. Competing pathways for alkyl halide reactions.

The Decisive Influence of the Fluorine Substituent

While the principles above provide a general framework, the presence of a fluorine atom on the propane chain introduces powerful electronic effects that can override standard reactivity patterns. For this guide, we will consider substrates like 1-bromo-3-fluoropropane (a primary halide) and 2-bromo-2-fluoropropane (a tertiary halide).

The Carbon-Fluorine Bond: An Unwilling Participant

The C-F bond is the strongest single bond carbon can form with a halogen, making the fluoride ion a notoriously poor leaving group.[14][15][16] Consequently, in nucleophilic substitution or elimination reactions on polyhalogenated propanes containing fluorine and another halogen (like bromine or chlorine), the C-F bond will remain intact. The reaction will occur exclusively at the carbon bearing the better leaving group (e.g., Br⁻ or Cl⁻).[17]

Inductive Effect: Destabilizing Cations

Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[17] This effect strongly polarizes adjacent C-C and C-H bonds, but its most significant consequence is the destabilization of any developing positive charge nearby. This electronic reality has profound implications for cation-mediated pathways (Sₙ1 and E1). A carbocation adjacent to or near a fluorine atom is significantly less stable and therefore much more difficult to form than its non-fluorinated counterpart.

Reactivity Analysis: Primary vs. Tertiary Fluoropropanes

Let's apply these principles to predict the reactivity of our model compounds.

Substrate ClassModel CompoundFavored SubstitutionFavored EliminationDominant Pathway & Rationale
Primary Halide 1-Bromo-3-fluoropropaneSₙ2 (Unhindered)E2 (Possible with strong, bulky base)Sₙ2 : The primary carbon is sterically accessible for backside attack. Sₙ1/E1 are ruled out due to the instability of primary carbocations.[4] E2 is a minor pathway unless a very strong, non-nucleophilic base is used.[18]
Tertiary Halide 2-Bromo-2-fluoropropaneSₙ1 (Sterically hindered, but cation is destabilized)E2 (Favored by substrate substitution)E2 : The tertiary nature of the substrate favors elimination.[11] Critically, the Sₙ1 and E1 pathways are strongly disfavored because the inductive effect of the fluorine on the same carbon severely destabilizes the necessary carbocation intermediate. Sₙ2 is impossible due to steric hindrance.[4][10]

Experimental Protocols for Reactivity Assessment

To validate these theoretical predictions, the following experimental protocols can be employed. These are designed to create conditions that selectively favor either substitution or elimination, allowing for a clear comparison of the reactivity between primary and tertiary substrates.

Protocol 1: Comparative Sₙ2 Reactivity Study

This experiment uses sodium iodide in acetone, a classic Sₙ2-favoring system. Iodide is an excellent nucleophile, and acetone is a polar aprotic solvent that enhances nucleophilicity.[19] The reaction's progress is visually monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

Methodology:

  • Preparation: Label three clean, dry test tubes: 'Primary' (1-bromo-3-fluoropropane), 'Tertiary' (2-bromo-2-fluoropropane), and 'Control' (1-bromobutane for positive reference).

  • Reagent Addition: Add 2 mL of a 15% sodium iodide in acetone solution to each test tube.

  • Substrate Addition: Add 4 drops of the corresponding alkyl halide to each labeled tube. Stopper the tubes and shake to ensure thorough mixing.

  • Observation: Monitor the tubes at room temperature for the formation of a white precipitate (NaBr). Record the time of the first appearance of turbidity.

  • Heating (If Necessary): If no reaction is observed after 15-20 minutes, place the tubes in a 50°C water bath and continue to observe for any changes.[19]

Expected Outcome: A rapid precipitate will form in the 'Primary' and 'Control' tubes, indicating a fast Sₙ2 reaction. The 'Tertiary' tube will show little to no reaction, demonstrating its inertness towards the Sₙ2 pathway due to steric hindrance.

G prep 1. Prepare & Label Tubes (Primary, Tertiary, Control) add_nai 2. Add 2 mL of 15% NaI in Acetone prep->add_nai add_halide 3. Add 4 Drops of Respective Alkyl Halide add_nai->add_halide mix 4. Stopper and Mix add_halide->mix observe 5. Observe for Precipitate at Room Temperature mix->observe heat 6. Heat to 50°C (If No Reaction) observe->heat No ppt analyze 7. Analyze & Compare Reaction Times observe->analyze Ppt forms heat->analyze

Figure 2. Workflow for the comparative Sₙ2 reactivity experiment.
Protocol 2: Comparative E2 Elimination Study

This protocol utilizes potassium tert-butoxide (KOtBu), a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, thus strongly favoring the E2 pathway over Sₙ2.[18]

Methodology:

  • Reaction Setup: In separate, dry, round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 1 mmol of the primary halide (1-bromo-3-fluoropropane) and the tertiary halide (2-bromo-2-fluoropropane).

  • Solvent Addition: Add 10 mL of anhydrous tert-butanol to each flask.

  • Base Addition: While stirring, add 1.5 equivalents (1.5 mmol) of potassium tert-butoxide to each flask.

  • Reaction: Gently heat the mixtures to reflux (approx. 82°C) for 2 hours.

  • Work-up: Cool the reactions to room temperature. Quench by slowly adding 10 mL of water. Extract the organic layer with diethyl ether (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Analysis: Carefully concentrate the solvent in vacuo. Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the alkene products formed.

Expected Outcome: The GC-MS analysis of the tertiary halide reaction will show a high conversion to the corresponding alkene, confirming a facile E2 reaction. The primary halide will show significantly less conversion to its alkene product, as E2 is less favorable for primary substrates.

Conclusion

The reactivity of primary and tertiary halides in fluoropropanes is a clear demonstration of the delicate balance between steric and electronic effects.

  • Primary halofluoropropanes react preferentially via the Sₙ2 mechanism due to their steric accessibility. The competing Sₙ1/E1 pathways are effectively blocked by the high energy of primary carbocations.

  • Tertiary halofluoropropanes overwhelmingly favor the E2 mechanism . The Sₙ2 pathway is sterically impossible, and the powerful electron-withdrawing inductive effect of the fluorine atom destabilizes the carbocation intermediate required for Sₙ1 and E1 reactions, making E2 the only viable, low-energy pathway, especially in the presence of a strong base.

This predictive understanding is crucial for synthetic chemists, enabling the rational design of reaction conditions to selectively achieve either substitution or elimination, even in the presence of the unique electronic challenges posed by fluorination.

References

  • SN1 vs SN2 Reactions of Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

  • Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Dalhousie University. Retrieved from [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved from [Link]

  • Difference between SN2 and SN1 reactions/ Nucleophilic Substitution for a complete beginner. (2021, October 17). Reddit. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. Retrieved from [Link]

  • Elimination Reactions. (n.d.). University of Calgary. Retrieved from [Link]

  • What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case? (2022, September 16). Quora. Retrieved from [Link]

  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Cerritos College. Retrieved from [Link]

  • Comparing the E2 and E1 Reactions of Alkyl Halides. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Improved synthesis of 2-chloro-2-fluoropropane. (1970). The Journal of Organic Chemistry. Retrieved from [Link]

  • The E2, E1 and E1CB Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]

  • E2 VERSUS E1, ELIMINATION VERSUS SUBSTITUTION. (2025, November 15). PHARMD GURU. Retrieved from [Link]

  • Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Cengage. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Fluorocarbon Refrigerants and their Syntheses: Past to Present. (n.d.). OUCI. Retrieved from [Link]

  • 2-Fluoropropane. (n.d.). PubChem. Retrieved from [Link]

  • 2-fluoropropane -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC. Retrieved from [Link]

  • Reactivity of primary and tertiary alkyl halides. (2019, January 14). Chemistry Stack Exchange. Retrieved from [Link]

  • Improved synthesis of 2-chloro-2-fluoropropane. (1972, December 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Two Elimination Reaction Patterns. (2012, September 12). Master Organic Chemistry. Retrieved from [Link]

  • Determine mechanism: E1 vs. E2. (2020, December 7). Chemistry Stack Exchange. Retrieved from [Link]

  • What is the product of the reaction when the compound 2-fluoropropane reacts with alcoholic KOH? (2025, September 15). Filo. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Method for producing fluorinated propane. (n.d.). Google Patents.
  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Why is alkyl fluoride less reactive than alkyl iodide? (2018, May 7). Quora. Retrieved from [Link]

  • Lab 5 - SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • Alkyl halide reactivity in nucleophilic substitution reactions (SN1 and SN2). (2020, April 3). YouTube. Retrieved from [Link]

  • Chapter 8 Alkyl Halides and Elimination Reactions. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Medium. Retrieved from [Link]

  • Elimination Reactions of Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

  • Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. Retrieved from [Link]

  • Elimination Reactions: an Introduction. (2025, October 25). Chemistry Steps. Retrieved from [Link]

  • Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]

  • Explaining the elimination reaction producing propene from 2-bromopropane. (n.d.). Chemguide. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2018). ResearchGate. Retrieved from [Link]

  • Nucleophilic substitution reactions with fluoride. (n.d.). ResearchGate. Retrieved from [Link]

  • Elimination reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination Reactions. (n.d.). MG Science Institute. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Two-Step Synthetic Route to Fluoropropanes via Telomerization of Vinylidene Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Fluoropropane Synthesis

Fluorinated propanes are valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can dramatically alter a molecule's steric and electronic properties, often leading to enhanced metabolic stability, increased binding affinity, and unique physicochemical characteristics. While various synthetic routes to these compounds exist, the utilization of inexpensive and readily available feedstocks is of paramount importance for industrial and research applications.

Vinylidene chloride (VDC, 1,1-dichloroethene), a common industrial monomer, presents an attractive starting point for the synthesis of functionalized C3 building blocks. However, a direct, one-step telomerization of VDC to yield fluoropropanes is not a well-established or straightforward transformation. This guide, therefore, outlines a robust and scientifically sound two-step strategy for the synthesis of fluoropropanes from VDC. This approach leverages the principles of radical chemistry and halogen exchange reactions, providing a clear and reproducible pathway for researchers.

The proposed synthetic route is as follows:

  • Step 1: Telomerization of Vinylidene Chloride with Carbon Tetrachloride. This radical addition reaction synthesizes a polychlorinated propane precursor, specifically 1,1,1,3,3-pentachloropropane.

  • Step 2: Halogen Exchange (Halex) Fluorination. The chlorinated precursor undergoes a selective fluorination reaction to replace one or more chlorine atoms with fluorine, yielding the target fluoropropane.

This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and practical guidance for the successful execution of this synthetic sequence.

Part 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Telomerization

Mechanistic Rationale and Causality

The first step in our synthetic sequence is the formation of a C-C bond between vinylidene chloride (the taxogen) and carbon tetrachloride (the telogen). This reaction proceeds via a free-radical chain mechanism, which can be initiated either thermally, photochemically, or, more efficiently and controllably, with a chemical initiator or catalyst system.[1] For this application, we will focus on a metal-catalyzed system, which offers excellent control over the reaction and good yields of the desired 1:1 adduct.

The key steps in the catalytic radical addition are:

  • Initiation: A catalyst, such as a copper(I) or iron(II) complex, reacts with the telogen (CCl₄) to generate a trichloromethyl radical (•CCl₃).[2][3] This redox process is highly efficient and avoids the need for less selective, high-temperature thermal initiators.

  • Propagation: The •CCl₃ radical adds across the double bond of vinylidene chloride. This addition occurs regioselectively at the CH₂ carbon, as this leads to the formation of a more stable radical intermediate on the CCl₂ carbon (Cl₃C-CH₂-•CCl₂). This radical then abstracts a chlorine atom from another molecule of CCl₄, propagating the chain and forming the 1,1,1,3,3-pentachloropropane product, while regenerating the •CCl₃ radical.

  • Termination: Radicals can combine to terminate the chain, but in a well-controlled telomerization aimed at the 1:1 adduct, this is a minor pathway.

The choice of a copper or iron catalyst system is based on its proven efficacy in atom transfer radical addition (ATRA) reactions, which are mechanistically analogous to this telomerization.[3][4] These catalysts allow the reaction to proceed at lower temperatures and with greater selectivity for the monoadduct over higher-order telomers.

Experimental Protocol: Synthesis of 1,1,1,3,3-Pentachloropropane

This protocol is adapted from established procedures for the radical addition of polychlorinated alkanes to alkenes.[2][3][5]

Safety Precautions:

  • Vinylidene chloride is a volatile and flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • The reaction is conducted under pressure in an autoclave. Ensure the equipment is properly rated and maintained, and that the operator is trained in its use.

Table 1: Reagents and Conditions for Telomerization

ParameterValue/ReagentNotes
Reactants
Vinylidene Chloride (VDC)1.0 molTaxogen
Carbon Tetrachloride (CCl₄)2.0 - 3.0 molTelogen and solvent. An excess is used to favor the 1:1 adduct.
Catalyst System
Copper(I) Chloride (CuCl)0.02 molCatalyst
Tributylamine0.02 molLigand to solubilize and activate the copper catalyst.
Reaction Conditions
ReactorHigh-pressure stainless-steel autoclaveMust be equipped with stirring, heating, and pressure monitoring.
Temperature110-125°CTo ensure an adequate reaction rate.[2]
Pressure0.5 - 1.0 MPa (initial)Will increase as the reactor is heated.
Reaction Time6 - 12 hoursMonitor by GC for consumption of VDC.

Step-by-Step Procedure:

  • Reactor Charging: To a clean, dry high-pressure autoclave, add carbon tetrachloride (2.0 mol), copper(I) chloride (0.02 mol), and tributylamine (0.02 mol).

  • Inerting: Seal the autoclave and purge the headspace with dry nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

  • Addition of VDC: Carefully introduce vinylidene chloride (1.0 mol) into the sealed reactor. This can be done by injecting the liquid under a positive pressure of nitrogen.

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature of 110-125°C. The internal pressure will rise. Monitor the temperature and pressure throughout the reaction.

  • Monitoring: Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture (if the reactor setup allows) and analyze by Gas Chromatography (GC) to monitor the consumption of vinylidene chloride.

  • Work-up: Once the reaction is complete (VDC is consumed), cool the reactor to room temperature. Carefully vent any excess pressure.

  • Catalyst Removal: Discharge the crude reaction mixture. The copper catalyst can be removed by washing the mixture with dilute aqueous hydrochloric acid or a solution of EDTA. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic residues. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Remove the excess carbon tetrachloride by rotary evaporation. The desired product, 1,1,1,3,3-pentachloropropane, can be purified by fractional distillation under reduced pressure.

Workflow Diagram: Telomerization of VDC

Telomerization_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactor Charge Autoclave with CCl4, CuCl, Tributylamine seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge add_vdc Introduce Vinylidene Chloride seal_purge->add_vdc heat_stir Heat to 110-125°C with Vigorous Stirring add_vdc->heat_stir monitor Monitor Reaction by GC heat_stir->monitor cool_vent Cool Reactor and Vent Pressure monitor->cool_vent Reaction Complete catalyst_removal Wash to Remove Catalyst cool_vent->catalyst_removal purify Dry and Purify by Vacuum Distillation catalyst_removal->purify product1 Product: 1,1,1,3,3-Pentachloropropane purify->product1 Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up and Purification setup_flask Assemble Dry 3-Neck Flask add_reagents Charge with SbF3 / SbCl5 under Nitrogen setup_flask->add_reagents heat_catalyst Heat to form Molten Slurry add_reagents->heat_catalyst add_substrate Dropwise Addition of 1,1,1,3,3-Pentachloropropane heat_catalyst->add_substrate reflux Heat to Reflux for 2-4 hours add_substrate->reflux monitor Monitor Reaction by GC-MS reflux->monitor cool_quench Cool and Quench with Dilute HCl monitor->cool_quench Reaction Complete extract Extract with Organic Solvent cool_quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry distill Purify by Fractional Distillation wash_dry->distill product2 Product: Fluorinated Propane distill->product2

Caption: Workflow for the fluorination of the chlorinated propane precursor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Part 1: Low or no conversion of VDC - Inactive catalyst (oxidized CuCl).- Presence of oxygen in the reactor.- Insufficient temperature.- Use fresh, high-purity CuCl.- Ensure thorough purging with inert gas.- Verify reactor temperature is within the 110-125°C range.
Part 1: Formation of high MW polymers/telomers - Low ratio of CCl₄ to VDC.- Insufficient catalyst activity.- Increase the molar excess of CCl₄.- Ensure the catalyst and ligand are properly charged and mixed.
Part 2: Incomplete fluorination - Insufficient SbF₃.- Deactivated catalyst (moisture).- Insufficient reaction time or temperature.- Increase the stoichiometry of SbF₃.- Ensure all glassware is scrupulously dry and the reaction is run under an inert atmosphere.- Increase reflux time and ensure the temperature is adequate.
Part 2: Formation of multiple fluorinated products - This is expected to some extent. The reaction may produce a mixture of mono- and di-fluorinated species.- Carefully control the stoichiometry of SbF₃ to favor the desired product.- Use fractional distillation for careful separation of products.

Conclusion

The direct telomerization of vinylidene chloride for the synthesis of fluoropropanes is not a conventional synthetic route. However, this guide demonstrates a viable and robust two-step alternative that leverages fundamental organic reactions. By first conducting a metal-catalyzed radical addition of carbon tetrachloride to vinylidene chloride, a versatile 1,1,1,3,3-pentachloropropane intermediate is synthesized. This precursor can then be effectively fluorinated using the Swarts reaction to yield valuable fluoropropane derivatives. The protocols and rationale provided herein offer a comprehensive framework for researchers and drug development professionals to access these important fluorinated building blocks from inexpensive and readily available starting materials.

References

  • BenchChem. Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane. BenchChem. Accessed February 15, 2026.
  • ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane.
  • Zil'bennan et al. Synthesis of liquid telomers of vinyl chloride with carbon tetrachloride. J. Org. Chem. USSR (English Transl.), 3:2101-2105, 1967.
  • Google Patents. US6313360B1 - Process for the manufacture of 1, 1, 1, 3, 3-pentachloropropane.
  • Google Patents. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane.
  • Haddleton, D. M., et al. Atom Transfer Radical Polymerization Initiated with Vinylidene Fluoride Telomers. Macromolecules, 32(16), 5201-5205, 1999.
  • Swarts, F. Sur la fluoration de quelques chlorures de carbone. Bull. Acad. Roy. Belg., 3(24), 474, 1892.
  • Wikipedia. Antimony trifluoride. Wikipedia. Accessed February 15, 2026.
  • Ameduri, B., et al. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 10(10), 1115, 2018.
  • Google Patents. US4438088A - Preparation of antimony trifluorodichloride and fluorination of fluorinatable hydrocarbons and halocarbons therewith.
  • Organic Syntheses. n-HEXYL FLUORIDE. Organic Syntheses. Accessed February 15, 2026.
  • Quora. What happens when 2,2-dichloropropane reacts with SbF3? Quora. Accessed February 15, 2026.
  • Vizag Chemical. Antimony trifluoride distributors, manufacturers, exporters, and suppliers in India. Vizag Chemical. Accessed February 15, 2026.
  • National Center for Biotechnology Information. Carbon tetrachloride toxicity as a model for studying free-radical mediated liver injury.
  • Gairhe, S. CHEMISTRY OF FLUORINATED FUNCTIONAL GROUPS: IMPACT ON MOLECULAR PACKING, OPTOELECTRONIC PROPERTIES, ELECTROCHEMICAL POLYMERIZATION, PHOTOCHEMISTRY, AND REAGENT DEVELOPMENT. USD RED, 2023.
  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Accessed February 15, 2026.
  • Journal of the Chinese Chemical Society. STUDIES ON THE COTELOMERIZATION OF ETHYLENE AND VINYL CHLORIDE WITH CARBON TETRACHLORIDE. Bases bibliographiques Pascal et Francis. Accessed February 15, 2026.
  • Semsarzadeh, M. A., et al. Telomerization of vinyl acetate in chloroform and block copolymerization of vinyl acetate and methyl acrylate via atom transfer radical polymerization. Iranian Polymer Journal, 12(1), 71-77, 2003.
  • Wang, Z. Y., et al. Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-291, 2009.

Sources

Troubleshooting & Optimization

improving yield of 1-fluoro-1,1,3-trichloropropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 1-Fluoro-1,1,3-trichloropropane

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Executive Summary & Strategy

The Challenge: Synthesizing this compound (


) is classically achieved via the Kharasch addition  (Atom Transfer Radical Addition - ATRA) of trichlorofluoromethane (

, Freon-11) to ethylene. The Bottleneck: The primary yield killers in this reaction are telomerization (forming

chains), catalyst deactivation (dead copper species), and halogen scrambling .

The Solution: This guide moves beyond standard protocols, implementing a Copper-Catalyzed ATRA workflow with ligand-accelerated catalysis. By controlling the radical concentration via the Persistent Radical Effect (PRE), we maximize the formation of the 1:1 adduct and suppress oligomerization.

Module A: Catalyst & Reaction Protocol

Objective: Maximize conversion of CCl3F while suppressing telomer formation.

The Chemistry

The reaction relies on a redox-active catalyst (typically Cu(I)/Cu(II)) to reversibly activate the C-Cl bond of the


.


Optimized Protocol: Ligand-Accelerated ATRA

Reagents:

  • Substrate: Trichlorofluoromethane (

    
    ) [Note: Regulated ODS; ensure compliance].
    
  • Olefin: Ethylene (

    
    ) gas (99.9%).
    
  • Catalyst: Copper(I) Chloride (CuCl) - Must be purified/white, not green.

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or dNbpy (4,4'-Di-nonyl-2,2'-bipyridine).

    • Why? TPMA provides a much faster activation rate (

      
      ) than standard bipyridine, crucial for suppressing side reactions.
      
  • Reducing Agent (Optional but Recommended): Ascorbic acid (0.1 eq) or Tin(II) 2-ethylhexanoate.

    • Why? Enables "ARGET" conditions (Activators Regenerated by Electron Transfer), allowing ppm-level catalyst loading and preventing Cu(II) accumulation which kills the rate.

Step-by-Step Methodology:

  • Catalyst Prep (Glovebox/Schlenk):

    • In a dried autoclave liner, dissolve CuCl (1.0 mol%) and Ligand (1.1 mol%) in Acetonitrile (

      
      ).
      
    • Observation: The solution should be homogenous. If using TPMA, it will be reddish-brown.

    • Add

      
       (1.0 equiv) to the chilled vessel.
      
  • Pressurization:

    • Seal the autoclave. Purge with

      
       (3x) to remove 
      
      
      
      (Oxygen is a radical scavenger and will kill the yield).
    • Pressurize with Ethylene to 10–15 bar .

    • Critical Control: Do not exceed 20 bar initially. High ethylene concentration promotes telomerization (n=2, n=3 products).

  • Reaction Phase:

    • Heat to 80°C . Stirring rate: >800 RPM (Mass transfer limited).

    • Monitor pressure drop. As ethylene is consumed, pressure will decrease.

    • Re-pressurization: Maintain pressure at 10 bar by feeding fresh ethylene until uptake ceases (approx. 4-6 hours).

  • Quench:

    • Cool to -10°C. Vent excess ethylene slowly.

    • Open reactor. The mixture should be dark (active catalyst). Exposure to air will turn it green/blue (oxidized Cu(II)).

Module B: Mechanistic Visualization

Understanding the "Why" behind the protocol.

The following diagram illustrates the catalytic cycle. The key to high yield is the Deactivation step (


). If this is too slow, the radical reacts with another ethylene molecule (Telomerization). High-activity ligands (TPMA) ensure rapid capture of the radical, locking in the 1:1 product.

ATRA_Mechanism cluster_cycle Copper Catalyzed Radical Cycle Cu1 Cu(I)-Ligand (Activator) Cu2 X-Cu(II)-Ligand (Deactivator) Cu1->Cu2 Oxidation Cu2->Cu1 Reduction Substrate R-X (CCl3F) Radical R• (CFCl2•) Substrate->Radical Activation (k_act) AdductRad R-CH2-CH2• Radical->AdductRad + Ethylene Product Product (CFCl2-CH2-CH2-Cl) AdductRad->Product Deactivation (k_deact) Cl Transfer Telomer Telomer (n=2) (Yield Loss) AdductRad->Telomer Slow Deactivation (Avoid this) Ethylene Ethylene (CH2=CH2) Ethylene->AdductRad

Caption: The ATRA cycle. Success depends on the 'Deactivation' step being faster than the side reaction to Telomer.

Module C: Troubleshooting & Data Analysis

Yield Optimization Matrix

Use this table to diagnose yield issues based on crude analysis (GC-MS).

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning (

) or insufficient temperature.
Degas solvents thoroughly (freeze-pump-thaw). Increase T to 90°C.
High Telomers (n=2, n=3) Ethylene pressure too high relative to Catalyst.Decrease ethylene pressure. Increase [Cu] concentration. Switch to TPMA ligand.
Black Tar / Precipitate Catalyst decomposition.Lower temperature.[1][2] Add reducing agent (Ascorbic Acid) to stabilize Cu species.
Product is

Wrong isomer (Halogen scrambling).This is rare with

but possible. Ensure T < 100°C to prevent thermodynamic rearrangement.
Purification Guide

The boiling point of this compound is approximately 130–135°C (at atm).

  • Flash Filtration: Pass crude mixture through a short pad of neutral alumina or silica to remove Copper salts (blue band).

  • Fractional Distillation:

    • Use a Vigreux column (at least 20cm).

    • Vacuum: 50 mbar recommended to keep pot temperature below 100°C (prevents thermal degradation).

    • Cut 1: Unreacted

      
       (Cold trap).
      
    • Cut 2: Product (

      
      ).
      
    • Residue: Telomers (

      
       species).
      

Frequently Asked Questions (FAQ)

Q: Can I use Iron (Fe) powder instead of Copper? A: Yes, Fe/Triethylphosphate is a common industrial alternative. However, Iron systems are heterogeneous and often require higher temperatures (


), which increases the risk of tar formation. For high-value/lab-scale synthesis, Copper/Ligand provides better selectivity.

Q: My catalyst turns green immediately upon adding


. Why? 
A:  This indicates oxidation. Either your system has an air leak, or your 

contains traces of

or HCl. Wash your starting material with dilute

and dry over

before use.

Q: Why is 1,1,1,3-tetrachloropropane appearing in my MS? A: If you used


 as a solvent or starting material contaminant, you will generate this byproduct. Ensure 

purity >99%.

References

  • Kharasch Addition Fundamentals: Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Reactions of atoms and free radicals in solution.[3] X. The addition of polyhalomethanes to olefins.[2][3] Journal of the American Chemical Society, 69(5), 1100-1105. Link

  • Modern ATRA Catalysis: Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization.[3] Chemical Reviews, 101(9), 2921-2990. (Foundational text on the Cu-Ligand mechanism used in this guide). Link

  • Copper-Amine Complexes: Pintauer, T., & Matyjaszewski, K. (2005). Structural aspects of copper catalyzed atom transfer radical polymerization. Coordination Chemistry Reviews, 249(11-12), 1155-1184. Link

  • Synthesis of Fluorinated Propanes: Paleta, O. (1977). Fluorine-containing free radicals. Russian Chemical Reviews, 46(10).

Disclaimer: This guide involves the use of high-pressure equipment and ozone-depleting substances. All protocols must be reviewed by your institution's Environmental Health & Safety (EHS) officer prior to execution.

Sources

Technical Support Center: Chloropropane Fluorination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Chloropropane Fluorination

Introduction & Safety Directive

WARNING: HYDROGEN FLUORIDE (HF) HAZARD Before proceeding, acknowledge that this guide assumes the use of Anhydrous HF (AHF) or metal fluorides. HF is a systemic poison and corrosive.

  • Mandatory: Full PPE (Neoprene/PVC), Calcium Gluconate gel on standby, and functional scrubbers.

  • System Integrity: All seals must be Kalrez® or PTFE. Standard Viton® degrades under high-temperature HF exposure, leading to leaks and moisture ingress—the primary cause of "tar" formation.

The Core Challenge: The Selectivity Seesaw

In chloropropane fluorination (e.g., converting 1,1,1,3,3-pentachloropropane to HFC-245fa, or simple 2-chloropropane to 2-fluoropropane), you are fighting a kinetic battle between Substitution (


)  and Elimination (

)
.
  • The Goal: Halogen Exchange (Halex).[1][2]

    
    
    
  • The Enemy: Dehydrochlorination.[3][4]

    
    
    

Why this matters: Olefins (alkenes) produced by elimination are not just yield losses; they are coke precursors . They polymerize on your catalyst surface, blocking active sites and forcing you to raise temperatures, which in turn creates more olefins. This is the "Death Spiral" of fluorination.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the "Death Spiral" of catalyst deactivation.

ReactionPathways Start Chloropropane (Feed) Transition Transition State (Catalyst Surface) Start->Transition + HF / Catalyst Target Fluoropropane (Target Product) Transition->Target Substitution (Sn) Low Temp, High P Olefin Chloro-Olefin (Byproduct) Transition->Olefin Elimination (E) High Temp, Low P Polymer Oligomers/Tar (Coke) Olefin->Polymer Polymerization Deactivation Catalyst Pore Blockage Polymer->Deactivation Accumulation Deactivation->Transition Reduces Active Sites

Caption: Figure 1. Kinetic competition between fluorination (Green) and elimination (Red). Note how Olefin formation leads to catalyst coking.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose specific byproduct issues in your reactor effluent.

Symptom Probable Cause The "Why" (Mechanistic Insight) Corrective Action
High Olefin Content (e.g., Propene, 1233zd)Temperature too highElimination reactions (

) have higher activation energies than substitution. Excess heat favors the double bond.
Step 1: Lower reactor T by 10-15°C.Step 2: Increase Pressure (Le Chatelier’s principle disfavors reactions increasing mole count).
Tar/Coke Formation (Pressure Drop increasing)Olefin polymerizationOlefins produced upstream are adhering to the catalyst and polymerizing.Step 1: Co-feed low levels of Oxygen (0.5 - 2 mol%) to burn off carbon continuously.Step 2: Check for "Cold Spots" in the reactor where high-boilers condense.
Under-fluorinated Intermediates Low Catalyst ActivityThe catalyst surface is either "poisoned" by chlorine or reduced to an inactive state.Step 1: Increase Residence Time (lower WHSV).Step 2: Regenerate catalyst with Air/HF to restore Fluorine content on surface.
Isomer Scrambling (1,2- vs 2,2- isomers)Lewis Acidity too strongStrong Lewis acids (

, highly activated

) can trigger carbocation rearrangements.
Step 1: Switch to a milder promoter (e.g., Zn-doped Chromia instead of pure Chromia).Step 2: Lower the HF:Organic ratio slightly.
Corrosion Products (

in product)
Moisture IngressWater + HF = Hydrofluoric Acid (aqueous), which eats steel. Metal salts then poison the catalyst.Step 1: Stop run immediately.Step 2: Pressure test with

.Step 3: Install molecular sieves on the organic feed line.

Strategic Optimization: Catalyst Management

To minimize byproducts, you must manage the surface chemistry of your catalyst (typically Chromia,


, or supported Metal Fluorides).
The Zinc Promoter Effect

Research indicates that doping Chromia with Zinc (Zn) significantly reduces byproduct formation [1].

  • Mechanism: Zn prevents the crystallization of amorphous

    
     into the less active 
    
    
    
    phase.
  • Result: Maintains high surface area and moderate Lewis acidity, favoring substitution over elimination.

The Oxygen Co-Feed Technique

For gas-phase reactions (e.g., HCC-240fa


 HFC-245fa), catalyst deactivation is inevitable without intervention.
  • Protocol: Introduce synthetic air into the feed stream.

  • Ratio:

    
     : Organics 
    
    
    
    0.5 : 100 (molar).
  • Effect: This keeps the Chromium in a reversible oxidation state (

    
    ) and oxidizes coke precursors before they polymerize [2].
    

Standard Operating Procedure (SOP): Low-Byproduct Run

Objective: Gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with minimal olefin generation.

Phase 1: Catalyst Activation (Critical)

Do not skip. Using fresh oxide catalyst directly with organics causes immediate coking.

  • Drying: Heat catalyst (

    
    ) to 350°C under 
    
    
    
    flow for 4 hours.
  • Fluorination: Lower T to 250°C. Introduce HF (diluted 1:10 with

    
    ).
    
  • Ramp: Gradually increase HF concentration and Temperature to 350°C over 12 hours until water evolution ceases.

    • Checkpoint: The catalyst is now

      
       (Chromium Oxyfluoride).
      
Phase 2: Reaction Parameters
  • Temperature: Set to 280°C - 320°C . (Above 350°C, olefin selectivity spikes).

  • Molar Ratio: HF : Organic = 10:1 to 15:1 .

    • Note: Excess HF acts as a solvent/diluent, absorbing heat and suppressing local hotspots that cause elimination [3].

  • Pressure: Maintain 0.5 - 1.0 MPa .

    • Reasoning: Higher pressure suppresses volume-expanding elimination reactions.

  • Contact Time: 5 - 10 seconds.

Phase 3: Purification (Downstream)
  • Acid Removal: Scrub effluent with water/caustic to remove HCl and excess HF.

  • Drying: Pass organic phase through 3A Molecular Sieves.

  • Distillation: Separate HFC-245fa (b.p. 15.3°C) from HCFO-1233zd (b.p. 19°C).

    • Recycle: Return under-fluorinated species (HCFO-1233zd) to the reactor inlet.

Visualizing the Troubleshooting Logic

TroubleshootingTree Root Problem Detected Check1 Is Conversion Low? Root->Check1 Check2 Is Selectivity Low? (Many Olefins) Root->Check2 Action1 Check HF:Organic Ratio Increase to >10:1 Check1->Action1 Yes Action3 Check Catalyst Age Regenerate with Air Check1->Action3 No (Activity lost) Check2->Action1 No (Dilution needed) Action2 Check Temperature Reduce T by 10°C Check2->Action2 Yes

Caption: Figure 2. Decision tree for rapid diagnosis of reaction failures.

References

  • Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Source: Journal of Fluorine Chemistry / ResearchGate Link:[Link]

  • Chromium oxide-catalyzed disproportionation of chlorodifluoromethane: a mechanism study. Source: Semantic Scholar Link:[Link]

  • Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Source: ResearchGate Link:[4][5][6][7][Link]

  • Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. Source: ResearchGate Link:[4][5][6][7][Link]

Sources

Technical Support Center: Catalyst Deactivation in HCFC-251 Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Welcome to the Technical Support Center for HCFC-251 synthesis. This guide addresses the stability and deactivation of Chromium(III) Oxide-based catalysts (e.g., fluorinated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

) used in the hydrofluorination of chloropropanes.

HCFC-251 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is typically synthesized via the catalytic hydrofluorination of 1,1,1,2-tetrachloropropane (HCC-250fb)  or related chloropropane intermediates. The reaction relies on the Lewis acidity of the catalyst surface.[1] Deactivation in this system is primarily driven by coking (carbon deposition) , sintering , and poisoning by moisture or heavy by-products .[1]
Quick Reference: Deactivation Modes
MechanismPrimary CauseDiagnostic IndicatorReversibility
Coking Polymerization of olefinic intermediates on acid sites.[1]Rapid initial activity loss; Darkening of catalyst; TPO peak.Reversible (Air/O2 burn-off)
Sintering Thermal agglomeration of Cr species.[1]Gradual, permanent loss of surface area; Increased crystallite size (XRD).[1]Irreversible
Poisoning Moisture (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) competing for Lewis acid sites.
Immediate activity drop upon wet feed introduction; Reversible upon drying.[1]Partially Reversible
Fluorine Loss Hydrolysis of active Cr-F bonds to Cr-O.Selectivity shift; Loss of HF conversion.[1]Reversible (HF treatment)

Diagnostic Workflow

Before attempting regeneration, use this logic flow to identify the specific deactivation mode affecting your reactor.[1][2]

DeactivationDiagnosis Start Symptom: Loss of HCFC-251 Yield CheckFeed Check Feed Moisture (<10 ppm?) Start->CheckFeed MoistureIssue Mechanism: Competitive Adsorption (Poisoning) Action: Dry Feed / Re-activate with HF CheckFeed->MoistureIssue No (Wet Feed) CheckTOS Time on Stream (TOS) Behavior? CheckFeed->CheckTOS Yes (Dry Feed) RapidDecay Rapid Decay (<50 hrs) CheckTOS->RapidDecay SlowDecay Slow, Linear Decay (>200 hrs) CheckTOS->SlowDecay TPOAnalysis Perform TPO (Temp. Programmed Oxidation) RapidDecay->TPOAnalysis Sintering Mechanism: Sintering/Surface Area Loss Action: Replace Catalyst SlowDecay->Sintering HighCoke High CO2 Release? TPOAnalysis->HighCoke Coking Mechanism: Coking (Pore Blockage) Action: Oxidative Regeneration HighCoke->Coking Yes HighCoke->Sintering No

Figure 1: Decision tree for diagnosing catalyst deactivation in fluorination reactors.

Troubleshooting Guide (FAQ)

Q1: My catalyst activity drops by 40% within the first 10 hours. Is this normal?

Diagnosis: Initial Coking (Non-Equilibrium) Technical Context: In the hydrofluorination of chloropropanes, strong Lewis acid sites (unsaturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

species) rapidly catalyze the formation of oligomers from trace olefin intermediates (e.g., chloropropenes formed via dehydrochlorination). These oligomers dehydrogenate to form "coke," blocking the strongest acid sites first.[1]
  • Immediate Action:

    • Check the HF:Organic ratio . A ratio that is too low (< 4:1) promotes olefin formation and polymerization.[1] Increase HF stoichiometry.

    • Verify reaction temperature.[1] Temperatures >350°C accelerate coking exponentially.

  • Protocol: Perform an in-situ regeneration (see Section 4).[1] If activity restores, it is coking.[1]

Q2: The selectivity to HCFC-251 is stable, but conversion is slowly drifting down over weeks. Regeneration doesn't help.

Diagnosis: Sintering (Thermal Degradation) Technical Context: Chromium oxide catalysts are metastable.[1] Over time, amorphous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 phases crystallize into 

(escolaite), significantly reducing the specific surface area (SSA) and the number of active sites. This process is irreversible.[1]
  • Validation: Analyze spent catalyst via XRD. Sharp peaks at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     indicate crystallization.
    
  • Prevention: Maintain reactor temperature below 375°C. Avoid "hot spots" in fixed beds by diluting the catalyst with inert SiC or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
Q3: I see a sudden spike in pressure drop ( ) across the reactor.

Diagnosis: Physical Attrition or Heavy Fouling Technical Context:

  • Carbon Deposition: Heavy coke can physically bridge pellets, restricting flow.[1]

  • Attrition: If the catalyst pellets are mechanically weak, high gas velocities can crush them into fines, plugging the bed.[1]

  • Troubleshooting:

    • Stop flow and inspect the catalyst bed inlet.[1]

    • If a "crust" of black material is found, it is heavy fouling (coke).[1]

    • If dust/fines are present, the catalyst support has failed mechanically.[1]

Q4: The product stream contains high levels of oxygenated by-products, and conversion is low.

Diagnosis: Moisture Poisoning / Hydrolysis Technical Context: Water enters via wet HF or organic feeds.[1] It reacts with the active fluorinated surface: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



Hydroxyl groups are weaker acids than Fluorine groups, reducing catalytic activity for halogen exchange.
  • Solution: Install molecular sieves (3A or 4A) on feed lines. Ensure HF feed has ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Re-fluorinate the catalyst by passing pure anhydrous HF at 300°C for 4 hours.
    

Deep Dive: Deactivation Mechanisms

Mechanism A: Coking (The Dominant Mode)

In HCFC-251 synthesis, the reactant (e.g., 1,1,1,2-tetrachloropropane) can undergo dehydrochlorination to form 1,1,2-trichloropropene .[1] This olefin is highly reactive.[1] On strong Lewis acid sites, it can polymerize: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



  • Impact: Pore blockage (steric hindrance) and active site coverage.[1]

  • Mitigation: Co-feeding ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (in ppm levels) can continuously burn off soft coke, though this requires careful safety management.
    
Mechanism B: Fluorine-Chlorine Exchange Equilibrium

The active surface is dynamic.[1] The catalyst surface is a mixture of oxides, fluorides, and chlorides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
  • Deactivation: If the HF partial pressure drops, the surface becomes chlorinated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    bonds are less active for fluorination than
    
    
    bonds.
  • Maintenance: Ensure a high HF:Organic molar ratio (typically 5:1 to 10:1) to maintain the surface in a fluorinated state.[1]

Experimental Protocols

Protocol 1: Oxidative Regeneration (Decoking)

Use this standard procedure to restore activity lost to coking.[1]

  • Purge: Stop organic feed. Flow

    
     (100 sccm) at reaction temperature for 1 hour to strip volatiles.
    
  • Cool Down: Reduce reactor temperature to 250°C.

  • Oxidation: Introduce synthetic air (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    • Step A: Hold at 250°C for 2 hours (burns "soft" hydrogen-rich coke).

    • Step B: Ramp to 350°C at 2°C/min. Hold for 4 hours (burns "hard" graphitic coke).

    • Monitor: Watch the reactor outlet for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       using an IR sensor or GC. Regeneration is complete when ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      levels drop to baseline.
  • Re-activation: Purge ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     with 
    
    
    
    . Flow anhydrous HF (diluted 1:4 with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    ) at 300°C for 2 hours to re-fluorinate surface oxides formed during combustion.
Protocol 2: Characterization of Spent Catalyst

To confirm deactivation mechanism scientifically.

TechniqueParameter MeasuredInterpretation
BET Surface Area ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Decrease >50% indicates Sintering .
TPO (Temp. Prog. Oxidation) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Evolution vs. Temp
Peak <350°C: Soft Coke. Peak >450°C: Graphitic Coke.[1]
XPS (X-ray Photoelectron Spec.) Surface F/Cr ratioLow F/Cr indicates Hydrolysis or Chlorination .[1]
XRD CrystallinitySharp peaks indicate Crystallization (Sintering) .

References

  • Catalyst Deactivation Mechanisms: Argyle, M. D., & Bartholomew, C. H. (2015).[1] Mechanisms of Catalyst Deactivation. Catalysts, 5(1), 145-269.[1] Link[1]

  • Chromium Catalyst Chemistry: Cho, E. S., et al. (2018).[1] Chromium Oxide Catalysts for Fluorination Reactions. Journal of Industrial and Engineering Chemistry. Link

  • Coking in Hydrofluorination: Webb, G., & Winfield, J. M. (1993).[1] Catalysis by Metal Fluorides and Oxides. Chemical Reviews.

  • HCFC Synthesis Pathways: U.S. Patent 9,902,671.[1] Method for producing 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf) (Discusses C3 chloropropane fluorination and catalyst stability). Link

  • Regeneration Protocols: Bozorgzadeh, H., et al. (2021).[1] Deactivation and Regeneration of Catalysts in Chlorinated VOC Abatement. Chemical Engineering Journal.[1]

(Note: HCFC-251 is a specific isomer within the broader class of C3 hydrochlorofluorocarbons.[1] The mechanisms described above are derived from the validated chemistry of C3 fluorination over chromia catalysts.)

Sources

Validation & Comparative

Precision Quantitation of Fluorinated Organic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: qNMR vs. HPLC vs. GC

Executive Summary

The introduction of fluorine into organic scaffolds—now present in over 20% of pharmaceuticals—fundamentally alters physicochemical properties, often rendering standard purity assays deceptive. While HPLC-UV is the industry workhorse, it frequently fails with fluorinated aliphatic intermediates that lack strong chromophores, leading to dangerous overestimations of purity.

This guide objectively compares three methodologies, advocating for a shift toward Quantitative


 NMR (qNMR)  as the primary assay for early-stage fluorinated intermediates, while positioning HPLC and GC for specific downstream applications.

Part 1: The Challenge of Fluorinated Intermediates

Fluorinated intermediates present a unique "analytical blind spot." The high electronegativity of fluorine pulls electron density, often shifting UV absorption maxima (


) to regions (

nm) where solvent cut-off noise interferes. Furthermore, common impurities in these syntheses—such as defluorinated byproducts or inorganic fluoride salts—may be invisible to UV or FID detectors.
The Decision Matrix

Use the following logic flow to select the appropriate assay for your intermediate.

DecisionMatrix Start Start: Fluorinated Intermediate Sample Volatile Is the compound volatile (< 250°C BP)? Start->Volatile Chromophore Does it have a strong UV chromophore? Volatile->Chromophore No GC Method: GC-FID (Best for volatiles) Volatile->GC Yes Standard Is a certified reference standard available? Chromophore->Standard Yes qNMR Method: 19F qNMR (Gold Standard for Potency) Chromophore->qNMR No (UV response unknown) HPLC Method: HPLC-UV (Routine QC) Standard->HPLC Yes Standard->qNMR No (Absolute Quantitation needed)

Figure 1: Analytical Decision Matrix. Note that qNMR is the preferred path when reference standards are unavailable or UV response is weak.

Part 2: Method A — Quantitative NMR (qNMR)[1][2]

The Specialist. Unlike proton (


) NMR, 

NMR offers a massive chemical shift range (~500 ppm) and zero background interference from non-fluorinated solvents or biological matrices.[1] It is an absolute primary method, meaning no reference standard of the analyte is required —only a traceable Internal Standard (IS).
Critical Protocol: Relaxation Optimization

The most common source of error in qNMR is insufficient relaxation delay (


). Fluorine nuclei often have long longitudinal relaxation times (

), sometimes exceeding 5 seconds.

Step-by-Step Workflow:

  • Internal Standard Selection:

    • Choose an IS with a chemical shift distinct (>10 ppm) from your analyte.

    • Recommendation:

      
      -Trifluorotoluene (BTF)  (
      
      
      
      ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
      
      
      ppm).
  • 
     Determination (Mandatory): 
    
    • Run an Inversion Recovery experiment on the mixture.

    • Calculate

      
       for the slowest relaxing signal (usually the analyte).
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      [2]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds). Failure here leads to integration errors of 10-20%.
    • Spectral Width: Ensure both IS and Analyte fall within the center 80% of the spectral window to avoid filter roll-off effects.

    • Offset (O1P): Center the transmitter frequency between the IS and analyte peaks.

Data Processing[4][5]
  • Phase Correction: Manual phasing is required; magnitude mode is unacceptable for quantitation.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5 or higher).

  • Integration: Integration limits should cover

    
     Full Width at Half Maximum (FWHM).
    

Part 3: Method B — HPLC (UV/Vis or MS)

The Workhorse. HPLC is superior for separating structural isomers (e.g., ortho- vs para- fluorinated species) which might overlap in NMR. However, for fluorinated intermediates, standard C18 columns often fail to retain polar fluorinated compounds.

The "Fluorine Effect" on Chromatography

Fluorine atoms create a "fluorous" domain that is hydrophobic but lipophobic. Standard alkyl phases (C8/C18) may not provide sufficient interaction.

Protocol Enhancement: Fluorous Stationary Phases

  • Column: Switch to a Pentafluorophenyl (PFP) or Perfluorooctyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions and fluorous-fluorous selectivity to separate fluorinated impurities that co-elute on C18.
    
  • Mobile Phase: Acidified water (0.1% TFA) / Acetonitrile. Note: Avoid phosphate buffers if using MS detection.

Limitation: Without a reference standard, HPLC assumes that the Response Factor (RF) of all impurities is identical to the main peak. For fluorinated intermediates, this assumption is statistically invalid due to the electron-withdrawing nature of fluorine dampening UV response.

Part 4: Comparative Analysis

The following table summarizes the operational differences. Note the "Specificity" advantage of qNMR.

Feature

qNMR
HPLC-UV GC-FID
Primary Utility Absolute Purity (Weight %)Impurity Profiling (Area %)Volatile Impurities / Solvents
Reference Standard Not Required (Use IS)Required for accuracyRequired for accuracy
Specificity High (Solvent transparent)Medium (Matrix interference)High (for volatiles)
LOD (Limit of Detection) Moderate (~0.1 mg/mL)Excellent (<0.001 mg/mL)Good (<0.01 mg/mL)
Analysis Time Fast (10–20 min)Slow (30–60 min method dev)Fast (15 min)
Major Blind Spot Inorganic salts (unless aqueous)Non-chromophoric impuritiesThermally unstable compounds

Part 5: Case Study — The "Hidden" Dimer

Scenario: A development team synthesized a fluorinated aliphatic building block (Intermediate X).

  • HPLC-UV Result: 98.5% purity (Area %).

  • Observation: The subsequent reaction yield was consistently 10% lower than calculated.

Investigation: The team switched to


 qNMR  using 2,4-Dichlorobenzotrifluoride as an internal standard.
  • Spectrum Analysis: The qNMR spectrum revealed a broad signal at -110 ppm (the product) but also a sharp singlet at -120 ppm.

  • Quantitation: The integration showed the "impurity" accounted for 6% of the fluorine content.

  • Identification: The impurity was identified as a fluorinated oligomer formed during workup. It had no UV chromophore (invisible to HPLC) but contained fluorine.

  • Outcome: The actual weight purity was determined to be 92.1%. Adjusting the stoichiometry based on qNMR data restored the subsequent reaction yield.

Workflow Sample Crude Sample Prep Add Internal Standard (Weigh Precision: 0.01mg) Sample->Prep T1 Measure T1 (Inversion Recovery) Prep->T1 Acq Acquire Spectrum (d1 = 5*T1) T1->Acq Process Process & Integrate (Calculate Wt%) Acq->Process

Figure 2: The Self-Validating qNMR Workflow. The T1 measurement step is the self-validation checkpoint.

Part 6: References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Tornkvist, A., et al. (2018). Certified Reference Materials for

    
     Quantitative NMR. Analytical Chemistry. Link
    
  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[3] Bureau International des Poids et Mesures. Link

  • Liu, S., et al. (2017).[1] Application of

    
     NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Link
    
  • Valko, K., et al. (2023). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

Sources

Comparative Analysis: Vapor Pressure of Fluorochloropropane Isomers (HCFC-225ca vs. HCFC-225cb)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the vapor pressure characteristics of fluorochloropropane isomers, specifically focusing on the industrially significant HCFC-225 isomers (HCFC-225ca and HCFC-225cb ).

Executive Summary

In the development of precision cleaning solvents and carrier fluids, the vapor pressure profile of hydrochlorofluorocarbons (HCFCs) dictates their drying rates, recovery efficiency, and volatile organic compound (VOC) compliance. This guide analyzes the two primary isomers of dichloropentafluoropropane (HCFC-225):

  • HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane)[1][2][3]

  • HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane)[2][3][4][5]

Key Finding: HCFC-225ca exhibits a higher vapor pressure and lower boiling point (51.1°C) compared to HCFC-225cb (56.1°C). This thermodynamic distinction is driven by the structural isomerism (geminal vs. vicinal chlorination) which alters the molecular dipole moment and intermolecular attraction.

Molecular Structure & Theoretical Basis

The difference in vapor pressure between these isomers is not random; it is a direct consequence of their molecular symmetry and polarity.

FeatureHCFC-225ca HCFC-225cb
IUPAC Name 3,3-dichloro-1,1,1,2,2-pentafluoropropane1,3-dichloro-1,1,2,2,3-pentafluoropropane
Structure


Chlorine Position Geminal (Both Cl on C3)Vicinal (Cl on C1 and C3)
Boiling Point 51.1°C56.1°C
Polarity Impact The geminal dichloro group creates a localized dipole but allows for a more compact electron cloud, reducing intermolecular dispersion forces relative to the cb isomer.[2][3]The distributed chlorine atoms create a larger molecular surface area for interaction and a stronger net dipole moment, increasing the energy required for vaporization.
Mechanistic Diagram: Structure-Property Relationship

The following diagram illustrates how the chlorine arrangement influences the macroscopic volatility.

IsomerLogic Struct_CA HCFC-225ca (Geminal Cl) Dipole_CA Lower Net Dipole Reduced H-Bonding Struct_CA->Dipole_CA Struct_CB HCFC-225cb (Vicinal Cl) Dipole_CB Higher Net Dipole Stronger Interaction Struct_CB->Dipole_CB IMF_CA Weaker Intermolecular Forces (Van der Waals) Dipole_CA->IMF_CA IMF_CB Stronger Intermolecular Forces Dipole_CB->IMF_CB Result_CA Lower Boiling Point (51.1°C) Higher Vapor Pressure IMF_CA->Result_CA Easier Escape Result_CB Higher Boiling Point (56.1°C) Lower Vapor Pressure IMF_CB->Result_CB Harder Escape

Figure 1: Logical flow from molecular structure to thermodynamic properties.

Experimental Methodology: Static Vapor Pressure Measurement

To objectively compare these isomers, we utilize the Static Method . Unlike ebulliometry (which measures boiling points at set pressures), the static method directly measures the equilibrium pressure exerted by the vapor at a constant temperature, providing higher accuracy for volatile fluorocarbons.

Protocol: Isothermal Static Measurement

Objective: Determine


 with an uncertainty of 

kPa.
  • Sample Preparation:

    • Degassing: The single most critical step. Dissolved gases (air/nitrogen) will artificially inflate vapor pressure readings.

    • Procedure: Freeze the sample using liquid nitrogen (

      
      ), evacuate the headspace to 
      
      
      
      Torr, then thaw. Repeat this "Freeze-Pump-Thaw" cycle at least 3 times until no pressure change is observed upon thawing.
  • Equilibration:

    • Place the sample cell in a thermostated bath controlled to

      
      .
      
    • Allow 30 minutes for thermal equilibrium.

  • Measurement:

    • Use a capacitance manometer (e.g., MKS Baratron) heated to slightly above the bath temperature to prevent condensation in the gauge.

    • Record Pressure (

      
      ) vs. Temperature (
      
      
      
      ).
  • Validation (Self-Check):

    • Measure

      
       at a set temperature, raise 
      
      
      
      by 10°C, then return to the original
      
      
      . The pressure must return to the initial value within the gauge error. Hysteresis indicates incomplete degassing or leaks.
Experimental Setup Diagram

ExpSetup cluster_bath Thermostated Bath (+/- 0.01°C) SampleCell Sample Cell (HCFC Isomer) Valve Isolation Valve SampleCell->Valve Manometer Capacitance Manometer (Heated) DataSystem Data Acquisition Manometer->DataSystem Signal VacuumPump High Vacuum Pump (< 10^-3 Torr) Valve->Manometer Valve->VacuumPump

Figure 2: Schematic of a high-precision static vapor pressure apparatus.

Data Analysis & Comparison

The following data synthesizes literature values and thermodynamic estimates. Note that while commercial "HCFC-225" (e.g., AK-225) is often a mixture (approx. 45% ca / 55% cb), the pure isomer data reveals the distinct performance characteristics.

Table 1: Physicochemical Properties Comparison[6]
PropertyHCFC-225ca HCFC-225cb Mixture (AK-225)
Boiling Point (1 atm) 51.1°C 56.1°C 54.0°C
Vapor Pressure @ 25°C ~330 - 350 mmHg *286 mmHg ~302 mmHg
Vapor Pressure @ 20°C > 283 mmHg< 283 mmHg283 mmHg (37.7 kPa)
Melting Point -94°C-97°CN/A
Density (25°C) 1.55 g/mL1.56 g/mL1.55 g/mL
Flash Point NoneNoneNone

*Note: Direct experimental VP data for pure 'ca' at 25°C is often conflated with the mixture in databases. The value range is thermodynamically derived from its lower boiling point relative to the mixture and 'cb' isomer.

Interpretation
  • Volatility: HCFC-225ca is the "light" isomer. In a distillation column, it enriches in the overhead vapor.

  • Solvent Behavior: For precision cleaning, HCFC-225ca evaporates faster, potentially reducing cycle times but increasing solvent loss if containment is poor. HCFC-225cb offers a slightly wider process window for handling due to its lower vapor pressure.

Application Implications

Solvent Recovery & Distillation

Because the boiling points differ by 5°C, the isomers can be separated via fractional distillation.

  • Challenge: In vapor degreasers, the solvent composition in the sump may drift over time. As the more volatile ca isomer evaporates preferentially, the sump becomes enriched in cb , slightly raising the boiling temperature of the bath.

  • Protocol: Monitor the sump temperature. A rise >1-2°C indicates a significant shift in isomer ratio or contamination.

Critical Cleaning (Aerospace/Electronics)
  • HCFC-225cb is often preferred for applications requiring extended contact time because it does not flash off as instantly as the ca isomer.

  • HCFC-225ca is superior for rapid-drying applications where residue-free surfaces are required immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61112, 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62353, 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb). Retrieved from [Link]

  • AGC Chemicals.AsahiKlin AK-225 Physical Properties Data Sheet.
  • Techspray. Technical Data Sheet: Asahiklin AK-225. Retrieved from [Link]

  • NIST Chemistry WebBook. Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- Thermophysical Properties. Retrieved from [Link][6]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C3H4Cl3F Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For halogenated organic compounds, such as isomers of C3H4Cl3F, accurate elemental analysis is not merely a routine check; it is a critical determinant of a compound's identity, purity, and stoichiometric integrity. However, the simultaneous presence of both chlorine and fluorine presents unique analytical challenges, demanding robust and validated methodologies.

This guide provides an in-depth comparison of elemental analysis standards and techniques applicable to C3H4Cl3F compounds. We will delve into the causalities behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Challenge of Analyzing Mixed Halogenated Compounds

Organohalogen compounds, particularly those containing a mix of halogens like chlorine and fluorine, pose significant analytical hurdles.[1][2] The high reactivity and volatility of these elements can lead to incomplete combustion, the formation of corrosive gaseous products (HCl and HF), and potential interferences in detection systems.[1] Therefore, the selection of an appropriate analytical technique is crucial for obtaining accurate and reproducible results.

Comparative Analysis of Key Analytical Techniques

The determination of carbon, hydrogen, chlorine, and fluorine in a C3H4Cl3F compound requires a multi-faceted approach. While carbon and hydrogen are typically determined together using a dedicated elemental analyzer, halogens necessitate a separate, specialized workflow. The most reliable and widely adopted method for halogen determination is Combustion Ion Chromatography (CIC).[3][4][5]

Below is a comparison of the primary techniques for the complete elemental analysis of C3H4Cl3F:

Technique Analytes Principle Advantages Limitations
Combustion with TCD/IR Detection C, H, N, SThe sample is combusted in pure oxygen, and the resulting gases (CO2, H2O, N2, SO2) are separated and quantified by Thermal Conductivity (TCD) or Infrared (IR) detectors.[6]High precision and accuracy (typically ±0.3%), fast analysis times, and well-established methodology.[7]Not suitable for direct halogen determination.
Combustion Ion Chromatography (CIC) F, Cl, Br, I, SThe sample undergoes high-temperature oxidative pyrolysis. The resulting gaseous products (HX, X2, SOx) are trapped in an aqueous absorption solution and subsequently quantified by Ion Chromatography (IC).[3][5]High specificity, wide working range, and the ability to determine individual halogens simultaneously.[5][8][9] It is a robust and automated technique.[4]Requires specialized equipment combining a combustion furnace with an IC system.
Oxygen Flask (Schöniger) Combustion with Titration/ISE Cl, Br, I, S, FA weighed sample is combusted in a closed, oxygen-filled flask containing an absorption solution. The resulting halides are then determined by titration or an Ion-Selective Electrode (ISE).[4][7][9]A classic and cost-effective method for halogen determination.Labor-intensive, lower throughput, and can be prone to interferences. Not ideal for simultaneous multi-halogen analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Cl, Br, IWhile powerful for many elements, ICP-MS faces challenges with halogens due to their high ionization potentials and potential spectral interferences.[10] Fluorine is particularly difficult to analyze directly.[10][11]Extremely low detection limits for some elements.Poor ionization efficiency for halogens, leading to lower sensitivity.[10] Requires complex sample preparation to avoid matrix effects.

For C3H4Cl3F compounds, the recommended approach is the use of a standard CHN analyzer for carbon and hydrogen, and a dedicated Combustion Ion Chromatography system for the accurate determination of chlorine and fluorine.

The Role of Standard Reference Materials (SRMs)

Validation of any elemental analysis method hinges on the use of appropriate Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs). While a specific SRM for every C3H4Cl3F isomer is unlikely to be available, method calibration and verification can be achieved using well-characterized, stable organic compounds with certified mass fractions of C, H, Cl, and F.

Examples of suitable reference materials for halogen analysis include:

  • S-Benzylthiouronium Chloride: Often used for chlorine and sulfur standardization.

  • Fluoro- and Chloro-benzoic acids: These compounds provide a stable organic matrix with certified values for fluorine and chlorine.

The analysis of these standards alongside unknown samples serves as a self-validating system, ensuring the trustworthiness of the results. Recoveries for certified standards should fall within an acceptable range (e.g., 97-103%) to confirm the accuracy of the analytical run.[5]

Experimental Protocol: C, H, Cl, F Determination in C3H4Cl3F

This section outlines the standard operating procedures for the complete elemental analysis of a C3H4Cl3F compound.

Part A: Carbon and Hydrogen Analysis via Combustion
  • Instrument Preparation: Ensure the CHN elemental analyzer is calibrated and has passed all system checks. The combustion and reduction tubes should be in good condition.

  • Sample Preparation: Accurately weigh 1-3 mg of the C3H4Cl3F sample into a tin capsule. For volatile liquids, a sealed aluminum capsule may be required.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence, which includes running a blank and a known standard (e.g., Acetanilide) for calibration verification.

  • Data Processing: The instrument software will automatically calculate the weight percentages of Carbon and Hydrogen based on the detector signals from the combusted sample gases.

Part B: Chlorine and Fluorine Analysis via Combustion Ion Chromatography (CIC)

This protocol combines a high-temperature furnace for sample decomposition with an ion chromatograph for detection.[12]

  • Safety First: Due to the formation of corrosive HF and HCl, ensure the CIC system's exhaust is properly vented. Handle all samples and reagents in a well-ventilated area.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the C3H4Cl3F sample into a ceramic or quartz boat.[9][13] For trace-level analysis, larger sample weights (50-100 mg) may be necessary.[9]

    • To aid combustion, especially for solids, cover the sample with a combustion aid like tungsten(VI) oxide (WO3).[12]

  • Combustion:

    • Place the sample boat into the automated boat controller of the combustion furnace.[14]

    • Set the furnace temperature to a minimum of 950°C, with many applications using 1050-1100°C to ensure complete decomposition.[12][13][15]

    • The combustion process typically involves an initial pyrolysis phase in an inert gas (Argon) followed by complete oxidation in a pure oxygen stream.[12][14][15]

  • Gas Absorption:

    • The gaseous combustion products (HF, HCl, etc.) are swept into an absorption module.[4][13]

    • The absorption solution is typically deionized water. If sulfur is also being analyzed, a dilute hydrogen peroxide solution is used to ensure all sulfur oxides are converted to sulfate.[4]

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.[4]

    • The solution passes through a separator column (anion exchange resin) where fluoride (F-) and chloride (Cl-) ions are separated based on their interaction with the stationary phase.[8]

    • After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal of the target analytes.[8]

    • A conductivity detector measures the electrical conductance of the separated ions as they elute, producing a chromatogram with distinct peaks for fluoride and chloride.[8]

  • Quantification and Quality Control:

    • The concentration of fluoride and chloride in the absorption solution is determined by comparing the peak areas to a calibration curve generated from known standards.

    • The final weight percentage of Cl and F in the original sample is calculated based on the initial sample weight and the volume of the absorption solution.

    • Regularly analyze a certified reference material (e.g., a compound with known F and Cl content) to verify method accuracy, with recoveries expected to be within 80-120%.[13]

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the elemental analysis of C3H4Cl3F compounds.

Elemental_Analysis_Workflow cluster_CHN Part A: C & H Analysis cluster_Halogen Part B: Cl & F Analysis A1 Weigh Sample (1-3 mg) in Tin Capsule A2 Combustion Analyzer (Flash Combustion) A1->A2 A3 TCD / IR Detection (CO2, H2O) A2->A3 A4 Calculate %C, %H A3->A4 Report Final Elemental Composition Report (%C, %H, %Cl, %F) A4->Report B1 Weigh Sample (5-10 mg) in Quartz Boat B2 Combustion Furnace (>950°C, O2 flow) B1->B2 B3 Gas Absorption (Aqueous Solution) B2->B3 B4 Ion Chromatography (Separation & Detection) B3->B4 B5 Calculate %Cl, %F B4->B5 B5->Report Sample C3H4Cl3F Sample Sample->A1 Sample->B1

Caption: Workflow for C, H, Cl, and F elemental analysis.

Conclusion

The accurate elemental analysis of C3H4Cl3F compounds is a non-trivial task that requires a combination of analytical techniques and rigorous quality control. The gold standard approach involves using a combustion analyzer for carbon and hydrogen determination and Combustion Ion Chromatography (CIC) for the simultaneous and specific quantification of chlorine and fluorine. By adhering to validated protocols, employing suitable certified reference materials, and understanding the principles behind the chosen methodologies, researchers can ensure the generation of high-quality, reliable data essential for advancing scientific discovery and drug development.

References

  • Analytical Services for Ion Chromatography - OEAlabs.com . OEA Laboratories Ltd. Available at: [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International . LCGC International. Available at: [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure - ResearchGate . ResearchGate. Available at: [Link]

  • Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography - LabRulez LCMS . LabRulez. Available at: [Link]

  • Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247 (EN) - Analytik Jena . Analytik Jena. Available at: [Link]

  • Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb - MDPI . MDPI. Available at: [Link]

  • Determination of fluorine and chlorine in clay certified reference material . Nittoseiko Analytech. Available at: [Link]

  • Free Halogens in Halogenated Organic Solvents and Their Admixtures . ASTM International. Available at: [Link]

  • Elemental analysis . Weizmann Institute of Science. Available at: [Link]

  • Prediction of chlorine and fluorine crystal structures at high pressure using symmetry driven structure search with geometric constraints | The Journal of Chemical Physics | AIP Publishing . AIP Publishing. Available at: [Link]

  • Organohalogen compound | Definition, Examples, Uses, & Facts - Britannica . Britannica. Available at: [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . VELP Scientifica. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.